molecular formula C27H34N2O2 B13988596 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol CAS No. 91860-23-0

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol

Cat. No.: B13988596
CAS No.: 91860-23-0
M. Wt: 418.6 g/mol
InChI Key: QQHYEOPHRYYZCV-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol is a complex organic compound with a molecular formula of C26H34N2O2 This compound is characterized by its phenolic structure, which includes tert-butyl groups, a methoxyphenyl group, and a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol typically involves multiple steps. One common method includes the alkylation of 2,4-di-tert-butylphenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with pyridin-2-ylamine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The pyridin-2-ylamino group may interact with biological receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-6-(4-methoxybenzyl)phenol: Similar structure but lacks the pyridin-2-ylamino group.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but has a simpler structure.

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Used as an antioxidant in rubber and plastic industries

Uniqueness

2,4-Di-tert-butyl-6-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)phenol is unique due to its combination of phenolic, methoxyphenyl, and pyridin-2-ylamino groups.

Properties

CAS No.

91860-23-0

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)19-16-21(25(30)22(17-19)27(4,5)6)24(29-23-10-8-9-15-28-23)18-11-13-20(31-7)14-12-18/h8-17,24,30H,1-7H3,(H,28,29)

InChI Key

QQHYEOPHRYYZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)NC3=CC=CC=N3

Origin of Product

United States

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